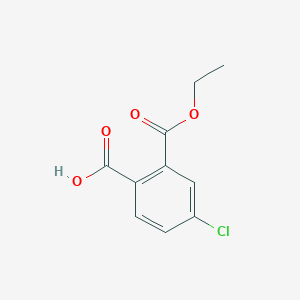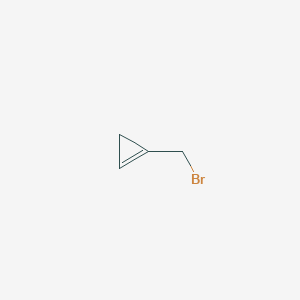
1-(Bromomethyl)cyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)cyclopropene is an organobromine compound with the chemical formula C₄H₇Br. It is a member of the cyclopropene family, characterized by a three-membered carbon ring with a bromomethyl group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
1-(Bromomethyl)cyclopropene can be synthesized through various methods. One common synthetic route involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) yields bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.
Industrial production methods often involve the use of molecular bromine or copper(II) bromide for the bromination of ketones . These methods are scalable and economically viable for large-scale production.
Analyse Chemischer Reaktionen
1-(Bromomethyl)cyclopropene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as phenylmagnesium bromide, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or reduction to form cyclopropylmethyl derivatives.
Cyclopropanation: The compound can participate in cyclopropanation reactions, forming cyclopropane rings with various substituents.
Common reagents used in these reactions include Grignard reagents, molecular bromine, and cyanogen bromide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)cyclopropene has diverse applications in scientific research:
Biology and Medicine: The cyclopropyl group is influential in biological systems, exhibiting antibacterial, antiviral, and enzyme inhibition activities. This makes this compound a valuable compound in medicinal chemistry for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)cyclopropene involves the formation of reactive intermediates during its chemical reactions. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the cyclopropene ring . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)cyclopropene can be compared with other similar compounds, such as:
Bromocyclopropane: This compound has a similar structure but lacks the double bond present in cyclopropene.
Chloromethylcyclopropane: Similar to this compound but with a chlorine atom instead of bromine.
Iodomethylcyclopropane: Contains an iodine atom instead of bromine, exhibiting different reactivity and properties.
The uniqueness of this compound lies in its cyclopropene ring structure, which imparts distinct reactivity and stability compared to its analogs.
Eigenschaften
Molekularformel |
C4H5Br |
|---|---|
Molekulargewicht |
132.99 g/mol |
IUPAC-Name |
1-(bromomethyl)cyclopropene |
InChI |
InChI=1S/C4H5Br/c5-3-4-1-2-4/h1H,2-3H2 |
InChI-Schlüssel |
VXFCXJZQHCQVMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



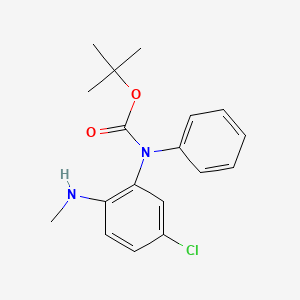
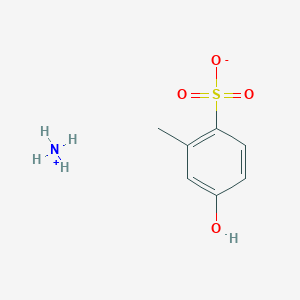
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
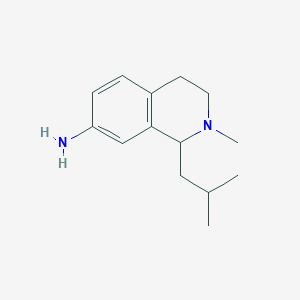

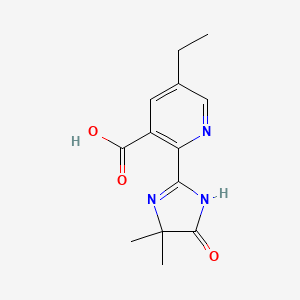
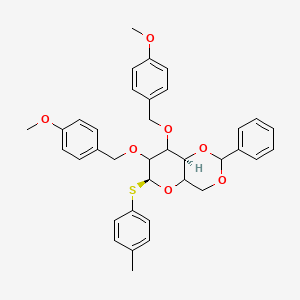
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
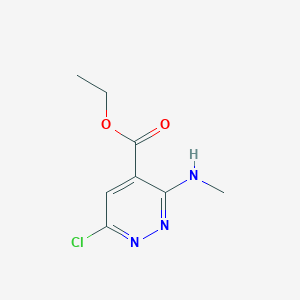
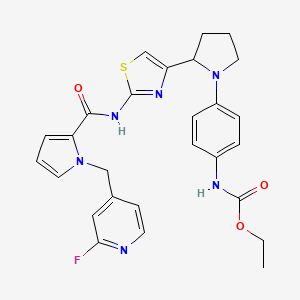
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)
